molecular formula C10H9BrF3NO B2711391 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 2366994-68-3

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2711391
CAS No.: 2366994-68-3
M. Wt: 296.087
InChI Key: WVHTWWFUAMQHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, also known as 6-Bromo-8-(trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one, is a chemical compound with the molecular weight of 310.07 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrF3NO2/c11-6-3-5-1-2-8(16)15-9(5)7(4-6)17-10(12,13)14/h3-4H,1-2H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 310.07 . It is a solid at room temperature . The InChI key, which provides information about its molecular structure, is RAOZZLPFCRKFBB-UHFFFAOYSA-N .

Scientific Research Applications

Efficient Synthesis of Quinoline Derivatives

A study by Şahin et al. (2008) outlines the efficient and selective synthesis of quinoline derivatives via bromination and aromatization processes. The research demonstrates the synthesis of several novel trisubstituted quinoline derivatives, highlighting the utility of "6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline" in producing compounds with potential applications in various fields, including pharmaceuticals and material science (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Synthesis and Biological Activity

Another research avenue involves the synthesis of specific derivatives of "this compound" for biological activity studies. While direct studies on this compound are limited, the methodologies developed for its derivatives could have implications for drug discovery and development processes (Khalifa, Osman, Ibrahim, el Rahman, Ossman, & Ismail, 1982).

Suzuki–Miyaura Cross-Coupling Reactions

Ökten's (2019) work on the synthesis and characterization of aryl-substituted quinolines through Suzuki–Miyaura coupling reactions showcases the versatility of "this compound" in organic synthesis. This research presents a method to produce a variety of substituted phenyl quinolines, potentially useful in the development of new materials and bioactive molecules (Ökten, 2019).

Photolabile Protecting Group Development

Research by Fedoryak and Dore (2002) introduces a photolabile protecting group based on a brominated hydroxyquinoline derivative, which exhibits greater efficiency and sensitivity to multiphoton-induced photolysis. This development could be pivotal for the controlled release of biological messengers in vivo, marking a significant application in biochemistry and pharmacology (Fedoryak & Dore, 2002).

Material Science Applications

In material science, the synthesis and study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts by Rahman et al. (2002) demonstrate the potential of "this compound" derivatives in creating new molecular structures with unique inclusion properties. These compounds could have applications in crystal engineering and the development of new materials with specific functionalities (Rahman, Bishop, Craig, & Scudder, 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h4-5,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHTWWFUAMQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)OC(F)(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.